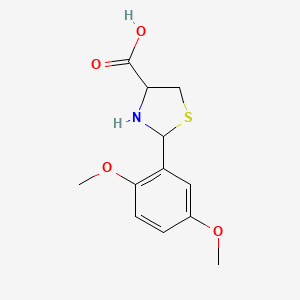

2-(2,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid

Description

2-(2,5-Dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid is a heterocyclic compound featuring a thiazolidine ring substituted with a 2,5-dimethoxyphenyl group and a carboxylic acid moiety. The thiazolidine scaffold is notable for its presence in bioactive molecules, including enzyme inhibitors and antimicrobial agents. The dimethoxy substitution on the phenyl ring confers electron-donating properties, which may enhance π-π stacking interactions in biological systems.

Properties

IUPAC Name |

2-(2,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4S/c1-16-7-3-4-10(17-2)8(5-7)11-13-9(6-18-11)12(14)15/h3-5,9,11,13H,6H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKKMNMNGFBXVQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2NC(CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid typically involves the reaction of 2,5-dimethoxybenzaldehyde with thiazolidine-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid, at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups, using reagents like halides or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Biological Activities

Research indicates that 2-(2,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid exhibits various biological activities:

- Antioxidant Properties : Studies have shown that this compound can scavenge free radicals, contributing to its potential as an antioxidant agent.

- Anti-inflammatory Effects : It has been observed to reduce inflammation markers in vitro and in vivo, suggesting applications in treating inflammatory diseases.

- Antimicrobial Activity : Preliminary tests indicate effectiveness against certain bacterial strains, highlighting its potential use in developing antimicrobial agents.

Medicinal Chemistry

The compound's structure allows for modifications that can enhance its pharmacological profile. Research has focused on synthesizing derivatives with improved efficacy and reduced toxicity.

Case Study : A study published in the Journal of Medicinal Chemistry explored derivatives of thiazolidine compounds for their anti-diabetic properties. The findings suggested that modifications to the thiazolidine ring could enhance glucose uptake in muscle cells, indicating potential for diabetes treatment.

Drug Development

Due to its favorable biological properties, 2-(2,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid is being investigated as a lead compound for drug development.

Case Study : In a recent pharmacological study, the compound was tested for its ability to modulate metabolic pathways related to obesity and diabetes. Results indicated significant improvements in metabolic parameters in animal models.

Agricultural Chemistry

The compound's antimicrobial properties have led to interest in its application as a natural pesticide or fungicide.

Case Study : Research conducted by agricultural scientists demonstrated that formulations containing this compound effectively reduced fungal infections in crops without harming beneficial insects.

Comparative Analysis of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Synthesis of derivatives for enhanced efficacy | Improved glucose uptake in muscle cells |

| Drug Development | Lead compound for metabolic modulation | Significant improvements in metabolic parameters |

| Agricultural Chemistry | Natural pesticide/fungicide | Effective against fungal infections in crops |

Mechanism of Action

The mechanism of action of 2-(2,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory processes, leading to reduced inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 2-(2,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid, highlighting differences in substituents, stereochemistry, and physicochemical properties:

Structural and Functional Analysis

- Fluorine substituents (e.g., 2,5-difluoro) withdraw electrons, increasing lipophilicity and membrane permeability but reducing solubility .

- Stereochemistry :

- Solubility and Stability: Hydroxyl groups (e.g., 4-hydroxy-3,5-dimethoxy) improve aqueous solubility but may confer susceptibility to oxidative degradation .

Biological Activity

2-(2,5-Dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Research indicates that derivatives of thiazolidine-4-carboxylic acids exhibit significant inhibition of tyrosinase activity, which is crucial for melanin production. The compound 2-(2,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid has shown promise as a competitive inhibitor of mushroom tyrosinase, with a reported inhibition rate of 66.47% at a concentration of 20 μM in l-DOPA oxidase activity assays .

Tyrosinase Inhibition

Tyrosinase is an enzyme involved in the biosynthesis of melanin. The inhibition of this enzyme can lead to reduced melanin production, making such compounds potential agents for treating hyperpigmentation disorders.

Study on Tyrosinase Inhibition

In a study evaluating various thiazolidine derivatives, it was found that the compound (2R/S)-2-(2,5-dimethoxyphenyl)thiazolidine-4-carboxylic acid significantly inhibited tyrosinase activity. Kinetic analysis revealed that it acts as a competitive inhibitor, suggesting a high binding affinity to the enzyme . Additionally, this compound effectively reduced melanin levels in B16 melanoma cells treated with α-MSH (alpha-melanocyte-stimulating hormone), indicating its potential application in skin whitening formulations.

Antioxidant Activity

Another area of interest is the antioxidant properties of thiazolidine derivatives. Research has demonstrated that thiazolidine-4-carboxylic acids can enhance cellular defense mechanisms against oxidative stress. For instance, compounds derived from L-cysteine exhibited protective effects by reducing intracellular reactive oxygen species (ROS) levels in cultured cells . This suggests that similar compounds could be beneficial in managing oxidative stress-related conditions.

Comparative Biological Activity Table

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(2,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid?

- Methodological Answer : A common approach involves condensation reactions between a substituted aldehyde (e.g., 2,5-dimethoxybenzaldehyde) and cysteine derivatives under acidic conditions. For example, refluxing with acetic acid and sodium acetate facilitates cyclization to form the thiazolidine ring . Purification typically involves recrystallization from polar solvents like acetic acid or ethanol.

- Key Considerations : Optimize molar ratios (e.g., 1:1 aldehyde-to-cysteine) and reaction time (2–3 hours) to maximize yield. Monitor reaction progress via TLC (silica gel, eluent: ethyl acetate/hexane).

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Based on safety data for structurally similar thiazolidine-carboxylic acids, store the compound in a desiccator at 2–8°C under inert gas (e.g., argon) to prevent oxidation or moisture absorption . Use amber glass vials to avoid photodegradation.

- Safety Note : Conduct a risk assessment using SDS guidelines for related compounds (e.g., handling PPE, fume hood use) .

Q. What basic spectroscopic techniques are used to confirm the compound’s structure?

- Methodological Answer :

- NMR : Compare - and -NMR spectra to analogs (e.g., 2-(4-fluorophenyl)thiazolidine-4-carboxylic acid) to verify aromatic proton shifts (δ 6.5–7.5 ppm) and thiazolidine ring signals (δ 3.0–4.5 ppm) .

- FTIR : Confirm carboxylic acid O-H stretch (~2500–3000 cm) and C=O absorption (~1700 cm) .

Advanced Research Questions

Q. How can the stereochemical configuration at the 4-position of the thiazolidine ring be resolved?

- Methodological Answer : Use chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) and polar mobile phase (e.g., hexane/isopropanol) to separate enantiomers. Validate configurations via X-ray crystallography or comparative analysis with known stereoisomers (e.g., (2R,4S)-configured analogs) .

- Case Study : For (2R,4S)-3-acetyl analogs, stereocenters were confirmed using NOESY correlations and optical rotation data .

Q. What advanced analytical techniques are recommended for assessing purity in complex mixtures?

- Methodological Answer :

- HPLC-MS : Use reverse-phase C18 columns (gradient: 0.1% formic acid in water/acetonitrile) to detect impurities ≤0.1%. Compare retention times with pharmacopeial standards for thiazolidine derivatives .

- Elemental Analysis : Validate %C, %H, and %N against theoretical values (deviation ≤0.3% acceptable).

Q. How can researchers resolve contradictions in spectroscopic data between synthesized batches?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Map proton-proton and carbon-proton correlations to confirm connectivity, especially for overlapping signals in the aromatic region.

- Computational Modeling : Compare experimental -NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian software) to validate structural assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.